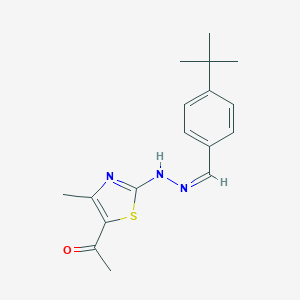![molecular formula C17H14Cl2N4O2S B254637 4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)
4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide, commonly known as DCTH, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields.
作用機序
The mechanism of action of DCTH is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA and proteins. DCTH has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCTH has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce cell death in a dose-dependent manner. DCTH has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
One of the major advantages of DCTH is its simplicity of synthesis, which makes it easily accessible for laboratory experiments. However, one of the limitations of DCTH is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of DCTH. One potential direction is the development of new drugs based on the structure of DCTH. Another potential direction is the use of DCTH as a fluorescent probe for the detection of thiols in biological systems. Additionally, further research is needed to fully understand the mechanism of action of DCTH and its potential applications in various scientific research fields.
Conclusion:
In conclusion, DCTH is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. Its simplicity of synthesis and potential applications as a drug, fluorescent probe, and antimicrobial agent make it a promising candidate for further research and development.
合成法
The synthesis of DCTH involves the reaction of 3,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with 4-amino-1,2,4-triazole and a thiol reagent to produce the final product, DCTH. The synthesis of DCTH is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
DCTH has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. DCTH has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems.
特性
製品名 |
4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide |
|---|---|
分子式 |
C17H14Cl2N4O2S |
分子量 |
409.3 g/mol |
IUPAC名 |
4-[(E)-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-24-16-7-11(8-21-23-10-20-22-17(23)26)3-5-15(16)25-9-12-2-4-13(18)14(19)6-12/h2-8,10H,9H2,1H3,(H,22,26)/b21-8+ |
InChIキー |
KPSBBRHTJYEFTR-ODCIPOBUSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=CC(=C(C=C3)Cl)Cl |
SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)

![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)


![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)
![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)